N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-{[1,1'-Biphenyl]-2-yl}-2-[5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]acetamide is a biphenyl acetamide derivative featuring a 1,2-oxazole ring substituted with a 3-methoxyphenyl group. Its molecular formula is C₂₄H₂₀N₂O₃, with a molecular weight of 384.43 g/mol.
Key structural elements:
- Acetamide linker: Facilitates hydrogen bonding and solubility modulation.
- 1,2-Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to electronic effects and metabolic stability.
- 3-Methoxyphenyl substituent: Enhances lipophilicity and may influence target binding.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-20-11-7-10-18(14-20)23-15-19(26-29-23)16-24(27)25-22-13-6-5-12-21(22)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRTCVXCHRQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide with structurally related biphenyl acetamides, highlighting substituent impacts on properties:
Key Observations:
- Substituent Position and Polarity: Electron-withdrawing groups (e.g., NO₂ in ) increase melting points (122–124°C) compared to electron-donating groups (e.g., OCH₃ in ), which may reduce crystallinity.
- Yield Variability : Halogen substituents (e.g., Cl in ) show higher yields (77%) than methoxy derivatives (49% in ), possibly due to steric or electronic effects during synthesis.
Comparison with Analogues :
- N-(5-Methoxy-[1,1'-biphenyl]-2-yl)acetamide (): Synthesized via electrophilic substitution, yielding 49% after column chromatography.
- N-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetamide (): Achieved 77% yield using similar methods, suggesting halogenated amines are more reactive.
- N-(3'-Nitro derivative) (): Requires nitration steps, which may introduce regioselectivity challenges.
Challenges for the Target Compound :
- The 1,2-oxazole synthesis demands precise temperature and catalyst control to avoid side reactions.
- The 3-methoxyphenyl group may sterically hinder cyclization, reducing yield compared to simpler derivatives.
Physicochemical and Spectroscopic Properties
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